Benzene, trichlorodifluoro-

Description

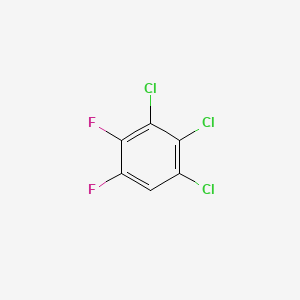

Benzene, trichlorodifluoro- (hypothetical structure: C₆H₃Cl₃F₂) is a halogenated aromatic compound featuring three chlorine and two fluorine substituents on the benzene ring. Such compounds are typically used as intermediates in agrochemicals, pharmaceuticals, and specialty solvents due to their stability and unique electronic effects imparted by halogen substituents .

Properties

IUPAC Name |

1,2,3-trichloro-4,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHATZURTAWLVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075225 | |

| Record name | Benzene, trichlorodifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29733-71-9 | |

| Record name | Benzene, trichlorodifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, trichlorodifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, trichlorodifluoro- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of benzene, trichlorodifluoro- can be achieved through continuous-flow processes that ensure high yield and purity. The use of advanced reactors and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The presence of chlorine and fluorine substituents significantly affects electrophilic aromatic substitution (EAS). These groups are meta-directing due to their electron-withdrawing inductive effects, though fluorine’s resonance can exhibit weak electron-donating properties .

-

Mechanism :

-

Typical Reactions :

-

Nitration : Requires strong acidic conditions (e.g., HNO₃ with H₂SO₄ catalyst).

-

Sulfonation : Proceeds under acidic conditions with SO₃/H₂SO₄.

-

Halogenation : Limited due to ring deactivation; may require harsh conditions.

-

Table 1: EAS Reaction Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 50–100°C | Nitro-substituted derivatives |

| Sulfonation | SO₃, H₂SO₄ | 60–100°C | Sulfo-group derivatives |

Nucleophilic Aromatic Substitution

-

Mechanism :

-

Requires a leaving group (e.g., Cl⁻) and a strong nucleophile (e.g., NH₃, CN⁻).

-

Typically occurs at positions adjacent to electron-withdrawing groups.

-

-

Typical Reactions :

-

Hydrolysis : Chlorine substitution with hydroxyl groups under alkaline conditions.

-

Ammoniation : Replacement of halogens with amino groups.

-

Table 2: Nucleophilic Substitution Data

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O | 150–200°C | Phenolic derivatives |

| Ammoniation | NH₃, Cu catalyst | 180–250°C | Aminobenzene derivatives |

Reduction Reactions

-

Mechanism :

-

Requires reducing agents like H₂/Pd or LiAlH₄.

-

Fluorine and chlorine atoms remain unaffected under standard conditions.

-

-

Typical Reactions :

-

Nitro Group Reduction : Converts nitro groups to amines.

-

Oxidation Reactions

Oxidation typically occurs at alkyl side chains or adjacent substituents. For trichlorodifluorobenzene, oxidation may lead to cleavage of C-Cl bonds under extreme conditions:

-

Mechanism :

-

Involves radical intermediates or electrophilic attack by oxidizing agents (e.g., KMnO₄).

-

-

Typical Products :

-

Carboxylic acids or ketones if alkyl substituents are present.

-

Thermal Decomposition

At elevated temperatures, trichlorodifluorobenzene may decompose, releasing toxic byproducts:

-

Mechanism :

-

Key Data :

Table 3: Thermal Decomposition Products

| Temperature (K) | Products | |

|---|---|---|

| 600–900 | HCl, HF, CO, CO₂ |

Scientific Research Applications

Benzene, trichlorodifluoro- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzene, trichlorodifluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved in these reactions are influenced by the electronic and steric effects of the halogen atoms attached to the benzene ring.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of benzene, trichlorodifluoro- with analogous halogenated benzene derivatives:

Key Observations :

- Chlorine vs. Fluorine Effects : Chlorine increases molecular weight and boiling point compared to fluorine. For example, benzene, trichloro- (MW 181.45) has a higher boiling point than benzotrifluoride (MW 146.11) due to Cl's higher atomic mass and polarizability .

- Electron-Withdrawing Groups : The CF₃ group in benzotrifluoride enhances electron-withdrawing effects, making it less reactive toward electrophilic substitution compared to trichlorobenzenes .

- Substituent Position : Dichlorobenzotrifluoride (2,5-Cl; 1-CF₃) exhibits meta-directing effects, influencing its reactivity in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.